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Flavin 1,N(6)-ethenoadenine dinucleotide - 38628-24-9

Flavin 1,N(6)-ethenoadenine dinucleotide

Catalog Number: EVT-1538184
CAS Number: 38628-24-9
Molecular Formula: C29H34ClN9O15P2
Molecular Weight: 846 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flavin 1,N(6)-ethenoadenine dinucleotide, commonly referred to as εFAD, is a derivative of flavin adenine dinucleotide. This compound is notable for its unique structural features and dynamic properties, particularly in fluorescence applications. εFAD is synthesized through the reaction of chloroacetaldehyde with flavin adenine dinucleotide, leading to the formation of two potential fluorophores: ε-adenine and isoalloxazine. The energy transfer efficiency between these moieties is a significant characteristic of this compound, making it valuable in various biochemical studies.

Source

The primary source for the synthesis of flavin 1,N(6)-ethenoadenine dinucleotide is the reaction of flavin adenine dinucleotide with chloroacetaldehyde, as documented in various studies . This reaction results in a compound that exhibits distinct fluorescence properties due to its internal complexation.

Classification

Flavin 1,N(6)-ethenoadenine dinucleotide belongs to the class of flavins, which are important cofactors in biological systems. It is categorized as a fluorescent coenzyme analogue, often used in biochemical assays due to its ability to participate in energy transfer processes.

Synthesis Analysis

Methods

The synthesis of flavin 1,N(6)-ethenoadenine dinucleotide involves several key steps:

  1. Reagent Preparation: Chloroacetaldehyde is prepared and purified before use.
  2. Reaction Conditions: The reaction typically occurs under controlled conditions, often in a neutral aqueous solution at approximately 20°C.
  3. Product Isolation: Following the reaction, purification techniques such as chromatography may be employed to isolate εFAD from unreacted starting materials and by-products.

Technical Details

The synthesis process can be summarized as follows:

  • Starting Material: Flavin adenine dinucleotide.
  • Reagent: Chloroacetaldehyde.
  • Conditions: Mild temperature and neutral pH.
  • Yield: The resulting compound predominantly exists in a complexed form, estimated at around 90% under standard conditions .
Molecular Structure Analysis

Structure

Flavin 1,N(6)-ethenoadenine dinucleotide features a complex molecular structure that includes:

  • An isoalloxazine ring system, characteristic of flavin compounds.
  • An ethene linkage at the N(6) position of the adenine moiety.

Data

The molecular formula for εFAD is C17H19N5O9P. Its structural analysis indicates significant internal interactions that affect its fluorescence properties.

Chemical Reactions Analysis

Reactions

Flavin 1,N(6)-ethenoadenine dinucleotide participates in various chemical reactions:

  • Fluorescence Quenching: The compound exhibits dynamic and static quenching phenomena, which are critical for understanding its photophysical behavior.
  • Energy Transfer Mechanisms: The efficient energy transfer from ε-adenine to isoalloxazine underpins many of its applications in biochemical assays .

Technical Details

The fluorescence characteristics of εFAD are influenced by environmental factors such as pH and solvent polarity, which can alter its emission properties significantly.

Mechanism of Action

Process

The mechanism by which flavin 1,N(6)-ethenoadenine dinucleotide functions involves:

  1. Excitation: Upon light absorption, the molecule enters an excited state.
  2. Energy Transfer: The excitation energy is transferred from the ε-adenine moiety to the isoalloxazine ring, facilitating fluorescence emission.
  3. Fluorescence Emission: The emitted light can be detected and quantified, providing insights into various biochemical processes.

Data

Studies indicate that fluorescence lifetimes and yields are substantially reduced when εFAD is intact compared to its individual components .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Flavin 1,N(6)-ethenoadenine dinucleotide typically appears as a yellowish crystalline solid.
  • Solubility: It is soluble in water and other polar solvents.

Chemical Properties

  • Stability: The compound is stable under neutral pH but may degrade under extreme conditions (e.g., high temperatures or acidic environments).
  • Spectroscopic Characteristics: Exhibits unique absorption and emission spectra due to its fluorophoric nature.

Relevant Data or Analyses

The fluorescence properties are crucial for applications in biochemistry, allowing for sensitive detection methods .

Applications

Flavin 1,N(6)-ethenoadenine dinucleotide has several scientific uses:

  • Biochemical Assays: Utilized as a fluorescent probe in enzyme kinetics and metabolic studies.
  • Energy Transfer Studies: Employed in research examining energy transfer mechanisms within biological systems.
  • Fluorescence Microscopy: Used as a marker for visualizing cellular processes due to its fluorescent properties .
Introduction to Flavin 1,N(6)-Ethenoadenine Dinucleotide (εFAD)

Chemical Definition and Structural Characteristics of εFAD

εFAD is synthesized through the reaction of native FAD with chloroacetaldehyde under controlled conditions. This modification targets the adenine ring, forming an etheno bridge (a fused three-membered ring) between the N1 and N6 positions. The resulting structure contains two distinct fluorophores: the isoalloxazine ring (inherent to all flavins) and the newly formed ε-adenine group. Critically, the spatial relationship between these fluorophores dominates εFAD’s behavior. Nuclear magnetic resonance (NMR) and fluorescence lifetime analyses reveal that in neutral aqueous solution (20°C), εFAD exists predominantly (~90%) in an internally stacked conformation. Here, the ε-adenine and isoalloxazine rings adopt a nearly parallel orientation, facilitating exceptionally efficient intramolecular Förster resonance energy transfer (FRET) from the ε-adenine (donor) to the isoalloxazine (acceptor). This stacking quenches the fluorescence of both moieties dramatically compared to their unstacked states or free counterparts. The energy transfer efficiency approaches 100%, indicating close proximity and optimal orientation of the fluorophores in the stacked form [1].

Table 1: Key Photophysical Properties of εFAD (20°C, Neutral Aqueous Solution)

PropertyValueSignificance
Stacked Conformation Population~90%Dominant form under physiological conditions
ε-Adenine Fluorescence Quenching>90%Due to energy transfer to isoalloxazine and static quenching in stacked form
Isoalloxazine Fluorescence Quenching>90%Static quenching dominates in stacked conformation
Primary Quenching MechanismCombined Dynamic and StaticDynamic: Collisional; Static: Ground-state complex formation [1]

Historical Discovery and Evolution of εFAD Research

The discovery and characterization of εFAD emerged from early efforts to develop fluorescent nucleotide analogs for probing nucleic acid and cofactor structure. Its initial preparation and photophysical analysis were reported in a seminal 1973 study. Researchers treated native FAD with chloroacetaldehyde, successfully generating εFAD and demonstrating its unique fluorescence quenching behavior. This work established the foundational observation of intramolecular energy transfer and identified the stacked conformation as the major species in solution using fluorescence quantum yield and lifetime measurements. The study concluded that the extreme fluorescence quenching resulted from both dynamic (collisional) and static (ground-state complex formation) mechanisms [1].

Subsequent research expanded understanding of εFAD's dynamics. A 1975 investigation explored fluorescence quenching in related ε-adenine dinucleotides, reinforcing the role of stacking interactions in modulating fluorescence. Advances in ultrafast spectroscopy over recent decades enabled real-time observation of the energy transfer process. A 2022 study employed femtosecond transient absorption spectroscopy and density functional theory (DFT) calculations to directly compare the excited-state dynamics of εFAD and native FAD. This work revealed significantly faster excited-state quenching in εFAD (occurring on the femtosecond to picosecond timescale), directly attributable to the efficient coupling between the ε-adenine and isoalloxazine rings in the stacked conformation. These studies cemented εFAD's role as a model system for studying fundamental photophysical processes like FRET and quenching in dinucleotides [1].

Comparative Analysis of εFAD and Native FAD: Structural and Functional Distinctions

Understanding the distinctions between εFAD and native FAD is crucial for its appropriate application as a probe. Key differences span structural, photophysical, redox, and conformational aspects:

  • Fluorescence Properties:
  • Native FAD: Exhibits weak fluorescence primarily from the isoalloxazine ring (quantum yield ~0.03 in aqueous solution). Its fluorescence is highly sensitive to environment and quenching by nearby amino acids, but lacks a second intrinsic fluorophore.
  • εFAD: Contains two fluorophores. The ε-adenine moiety absorbs at longer wavelengths (~300-350 nm) than the adenine in FAD and emits strongly when free. However, in intact εFAD, fluorescence from both ε-adenine (~410-420 nm emission) and isoalloxazine (~530 nm emission) is profoundly quenched (>90%) due to energy transfer and static quenching. This makes εFAD itself a poor emitter, but changes in stacking (e.g., upon binding to a protein that disrupts the closed conformation) lead to dramatic fluorescence increases, providing a sensitive signal [1] [3].
  • Redox Activity:
  • Native FAD: Highly redox-active. Cycles between fully oxidized (quinone), one-electron reduced semiquinone (neutral or anionic), and two-electron reduced hydroquinone (FADH₂) states. This versatility allows it to participate in 1-electron or 2-electron transfer reactions crucial for metabolism (e.g., in succinate dehydrogenase, cytochrome P450 reductases) [3].
  • εFAD: The etheno modification significantly alters the redox potential and likely impairs enzymatic redox function. The fused etheno ring disrupts the electronic structure and bonding interactions of the adenine involved in mediating electron transfer pathways within flavoenzymes. Consequently, εFAD is generally not functional as a redox cofactor in biological electron transfer chains and is used primarily as a spectroscopic probe [1] [3].
  • Conformational Dynamics and Stacking:
  • Native FAD: Exists in dynamic equilibrium between open (unstacked) and stacked (closed) conformations in solution. The population of the stacked form is significantly lower than in εFAD (~30-70% depending on conditions). The equilibrium is sensitive to solvent, ionic strength, temperature, and protein binding. Protein binding often locks FAD into a specific conformation (extended or bent) suitable for its catalytic role [3].
  • εFAD: Exhibits a strong preference for the stacked conformation (>90% under physiological conditions). The planar, hydrophobic etheno-adenine moiety enhances π-π stacking interactions with the isoalloxazine ring. This rigidifies the structure, reducing the conformational flexibility critical for the native cofactor's ability to transition between states during catalysis. The high degree of stacking underpins the efficient energy transfer and quenching [1].

Table 2: Comparative Properties of Native FAD and εFAD

PropertyNative FADεFADFunctional Implication
Adenine ModificationNone1,N⁶-etheno bridgeεFAD gains a fluorescent adenine analog moiety
Major Solution ConformationDynamic Open ↔ Stacked Equilibrium (~30-70% stacked)Predominantly Stacked (~90%)εFAD is conformationally restricted
Intramolecular Energy TransferNegligibleHighly Efficient (>90%)εFAD fluorescence is quenched; Sensitive probe for conformational change
Redox ActivityHigh (Quinone ↔ Semiquinone ↔ Hydroquinone)Severely Impaired/AbrogatedεFAD unsuitable for redox catalysis; Used as spectroscopic probe
Primary ApplicationBiological redox cofactorSpectroscopic probe for enzyme dynamicsεFAD reports on flavoprotein binding sites and conformational changes [1] [3]

Properties

CAS Number

38628-24-9

Product Name

Flavin 1,N(6)-ethenoadenine dinucleotide

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1H-imidazo[2,1-f]purin-3-ium-3-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;chloride

Molecular Formula

C29H34ClN9O15P2

Molecular Weight

846 g/mol

InChI

InChI=1S/C29H33N9O15P2.ClH/c1-12-5-14-15(6-13(12)2)37(26-20(33-14)27(44)35-29(45)34-26)7-16(39)21(41)17(40)8-50-54(46,47)53-55(48,49)51-9-18-22(42)23(43)28(52-18)38-11-31-19-24-30-3-4-36(24)10-32-25(19)38;/h3-6,10-11,16-18,21-23,28,39-43H,7-9H2,1-2H3,(H3,35,44,45,46,47,48,49);1H/t16-,17+,18-,21-,22-,23-,28-;/m1./s1

InChI Key

JLWOWKGKKFQUID-ZBMPBUKJSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-]

Synonyms

flavin 1,N(6)-ethenoadenine dinucleotide

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CNC6=C5N=CN7C6=NC=C7)O)O)O)O)O.[Cl-]

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